
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide, also known as CEP-28122, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, including glioblastoma multiforme, a type of brain cancer. This compound is a member of the pyrrole carboxamide family of compounds, which have been shown to have potent anti-tumor activity in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide is believed to involve the inhibition of the protein tyrosine kinase (PTK) activity of the receptor tyrosine kinase (RTK) c-Met. c-Met is a key signaling pathway that is involved in the regulation of cell growth, survival, and migration, and is often overexpressed or hyperactivated in cancer cells. By inhibiting c-Met activity, this compound is able to block the downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound is able to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest and apoptosis. In vivo studies have shown that this compound is able to inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide in lab experiments include its potent anti-tumor activity, its well-tolerated profile in animal models, and its specificity for c-Met inhibition. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make dosing and administration challenging, and its potential for off-target effects on other signaling pathways.
Orientations Futures
There are several future directions for the research and development of N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide. One potential direction is the investigation of its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the development of more potent and selective c-Met inhibitors that can overcome the limitations of this compound. Finally, the use of this compound in clinical trials for the treatment of various types of cancer is an important future direction that will help to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide involves a multi-step process that begins with the reaction of 2-fluoroacetophenone with methylamine to form 1-(2-fluorophenyl)-N-methylacetamide. This intermediate is then reacted with 3-bromo-1-cyano-2-propene to form N-(1-cyanoethyl)-1-(2-fluorophenyl)-N-methylacetamide. Finally, the N-methyl group is replaced with a trimethylsilyl group using trimethylsilyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide has been extensively studied in preclinical models of cancer, including in vitro and in vivo studies. In these studies, this compound has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including glioblastoma, breast cancer, and lung cancer. In addition, this compound has been shown to be well-tolerated in animal models, with no significant toxicities observed.
Propriétés
IUPAC Name |
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-11-9-14(17(22)20(4)12(2)10-19)13(3)21(11)16-8-6-5-7-15(16)18/h5-9,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTHLMGOSSBNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)N(C)C(C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2950520.png)

methanone](/img/structure/B2950523.png)

![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2950525.png)
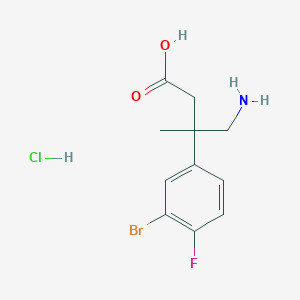
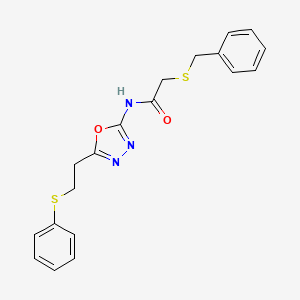
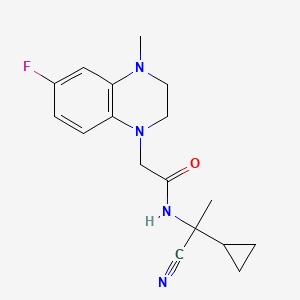
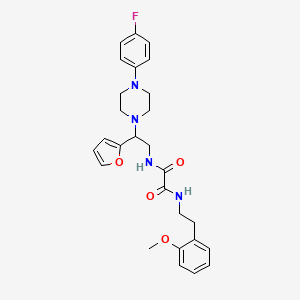
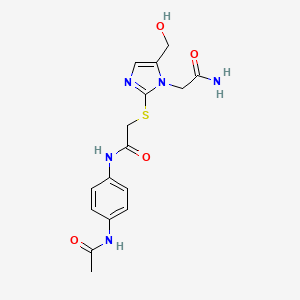
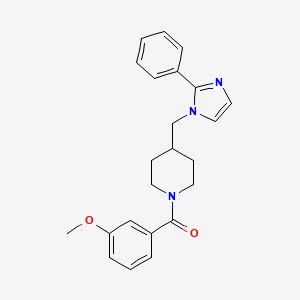
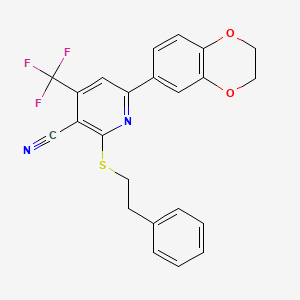
![(E)-4-(N,N-diethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2950537.png)
